N1-Cyclopentylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

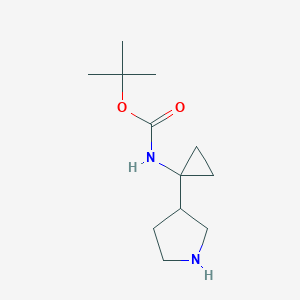

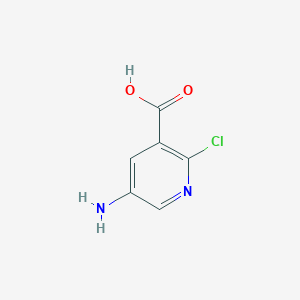

N1-Cyclopentylbenzene-1,2-diamine is a compound that can be inferred to have a cyclopentyl group attached to a benzene ring which is further substituted with two amine groups at the 1 and 2 positions. While the provided papers do not directly discuss N1-Cyclopentylbenzene-1,2-diamine, they do provide insights into the synthesis, structure, and properties of related diamine compounds, which can be used to infer potential characteristics of N1-Cyclopentylbenzene-1,2-diamine.

Synthesis Analysis

The synthesis of diamine compounds is a topic of interest due to their applications in various fields. For instance, the oxidative cyclization of N-acetyltryptamine using iodobenzene diacetate (PIDA) leads to the formation of a hexahydropyrrolo[2,3-b]indol derivative, which can be further derivatized to synthesize natural products . Another approach involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst, leading to orthogonally protected diamines . Additionally, N,N'-dialkylated derivatives of cyclohexane-1,2-diamines have been synthesized and used as asymmetric ligands and organocatalysts . These methods highlight the versatility in synthesizing diamine compounds, which could be applicable to the synthesis of N1-Cyclopentylbenzene-1,2-diamine.

Molecular Structure Analysis

The molecular structure of diamine compounds can be quite complex. For example, the crystal structure of a 1:1 complex formed between N,N,N',N'-tetramethyl-P-phenylenediamine and 1,2,4,5-tetracyanobenzene shows no usual π-π interaction but indicates n-π interaction between the nitrogen atoms of the donor and the cyano groups of the acceptor . The importance of C–H∙∙∙N, C–H∙∙∙π, and π∙∙∙π interactions in the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has also been demonstrated . These studies suggest that similar interactions could be expected in the crystal structure of N1-Cyclopentylbenzene-1,2-diamine.

Chemical Reactions Analysis

Diamines participate in various chemical reactions due to their two amine functionalities. The synthesis of Schiff bases from diamines, as seen in the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, is one such reaction . These Schiff bases can further react to form metal complexes with different properties. The reactivity of diamines can be influenced by the nature of substituents on the benzene ring or the cyclohexane moiety, which would also be relevant for N1-Cyclopentylbenzene-1,2-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamines can vary widely. For instance, the electrochemical properties of metal complexes derived from diamines are dependent on reversible, irreversible, and quasi-reversible redox waves . The thermal and electrochemical studies of such complexes provide insights into their stability and reactivity . The crystal packing and intermolecular interactions, as discussed in the context of isomeric diamines, also influence the physical properties of these compounds . These aspects would be important to consider when analyzing the properties of N1-Cyclopentylbenzene-1,2-diamine.

科学的研究の応用

Flame Retardancy and Dielectric Properties of Cyclotriphosphazene Compounds

Cyclotriphosphazene compounds, which have a structural similarity to N1-Cyclopentylbenzene-1,2-diamine due to their ring-based structure and potential for substitution, are explored for their flame retardancy and dielectric properties. These compounds are valued for their high potential as flame retardants, attributed to low toxicity and reduced smoke production. Moreover, their dielectric properties make them candidates for applications in the electrical field, suggesting areas where N1-Cyclopentylbenzene-1,2-diamine could potentially be applied, especially in materials science for enhancing safety and electrical performance of materials (Usri, Jamain, & Makmud, 2021).

Applications in Coordination Chemistry and Biological Properties

Compounds like 1-(acyl/aroyl)-3-(substituted) thioureas, which share functional group similarities with N1-Cyclopentylbenzene-1,2-diamine, have found extensive applications as ligands in coordination chemistry. Their use highlights the importance of such structures in developing metal complexes with potential applications ranging from catalysis to biological systems. This suggests potential research avenues for N1-Cyclopentylbenzene-1,2-diamine in coordination chemistry and its biological applications, indicating its role in the design of new metal-based drugs or bioactive molecules (Saeed, Flörke, & Erben, 2014).

Advanced Materials for Sensing and Drug Delivery

Research on luminescent micelles for sensing nitroaromatic and nitramine explosives illustrates the potential of structurally complex compounds in creating sensors for hazardous materials. Given the structural flexibility and potential for functionalization of compounds like N1-Cyclopentylbenzene-1,2-diamine, there's a possibility for its application in designing advanced materials for sensing or drug delivery systems, taking advantage of its chemical properties to interact with specific targets or environments (Paria et al., 2022).

Safety And Hazards

The safety information for N1-Cyclopentylbenzene-1,2-diamine includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

将来の方向性

Given the prevalence of the 1,2-diamine structures, it seems likely that they will find extensive application in the construction of natural products and drug molecules in the near future . The synthesis of 1,2-diamines, such as N1-Cyclopentylbenzene-1,2-diamine, is an appealing yet challenging approach due to the inhibitory effect of the diamine products to transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity .

Relevant Papers The papers that were analyzed for this response include “Practical and stereoselective electrocatalytic 1,2-diamination of alkenes” published in Nature Communications and “Metal-catalysed 1,2-diamination reactions” published in Nature Chemistry .

特性

IUPAC Name |

2-N-cyclopentylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKHLNTXRMLLEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Cyclopentylbenzene-1,2-diamine | |

CAS RN |

600725-69-7 |

Source

|

| Record name | 1-N-cyclopentylbenzene-1.2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)